2-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-5-carboxamide
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Overview
Description
This compound belongs to a class of chemicals that are significant due to their potential biological activities and their roles in chemical synthesis. The morpholine and pyrimidine components suggest a possibility of diverse chemical reactivity and applications in various fields of chemistry and pharmacology, excluding its direct application as a drug and its dosage or side effects.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves condensation reactions and subsequent modifications to introduce specific functional groups, such as morpholine. Methods developed for similar compounds include condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine and further reactions to obtain desired pyrimidine structures (Kuznetsov et al., 2007). These approaches highlight the complexity and versatility in synthesizing morpholine-pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to the one involves complex arrangements of atoms, including the morpholine ring and the pyrimidine core. Techniques such as NMR, MS, and crystallography are essential for confirming these structures, ensuring the correct synthesis pathways (Lu et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving morpholine-pyrimidine derivatives can include nucleophilic substitution, condensation, and cyclization. These reactions are crucial for modifying the chemical structure to achieve desired physical and chemical properties. The reactivity of the morpholine and pyrimidine moieties allows for the introduction of various substituents, influencing the compound's overall behavior and potential applications (Karimian et al., 2017).
properties
IUPAC Name |
2-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(17-13-22-20(23-14-17)24-6-9-26-10-7-24)21-12-15-5-8-27-18-4-2-1-3-16(18)11-15/h1-4,13-15H,5-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTIZLIMEQPJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)C3=CN=C(N=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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